Trimethoprim lactate

Aqueous solubility Salt selection Parenteral formulation

Procure Trimethoprim Lactate (CAS 23256-42-0) as the validated salt for injectable formulations. The lactate counterion delivers superior aqueous solubility (≥36.5 mg/mL) versus the free base, enabling parenteral administration and eliminating cytotoxic organic co-solvents like DMSO from MIC and antimicrobial susceptibility workflows. As the form used in FDA-approved IV co-trimoxazole, it ensures formulation relevance and characterized pharmacokinetic profiles for preclinical IV/IM studies. Ideal for DHFR resistance selection and veterinary API manufacturing, this salt streamlines production by removing the need for solubility-enhancing excipients, directly reducing manufacturing complexity and cost of goods.

Molecular Formula C17H24N4O6
Molecular Weight 380.4 g/mol
CAS No. 23256-42-0
Cat. No. B018499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethoprim lactate
CAS23256-42-0
Molecular FormulaC17H24N4O6
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N
InChIInChI=1S/C14H18N4O3.C3H6O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-2(4)3(5)6/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2,4H,1H3,(H,5,6)
InChIKeyIIZVTUWSIKTFKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>57.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Trimethoprim Lactate (CAS 23256-42-0): Water-Soluble DHFR Inhibitor Salt for Injectable and Aqueous Formulation Applications


Trimethoprim lactate (CAS 23256-42-0) is the lactate salt form of trimethoprim, a synthetic dihydrofolate reductase (DHFR) inhibitor with antibacterial activity against a range of Gram-positive and Gram-negative aerobic bacteria . The lactate counterion confers substantially enhanced aqueous solubility compared to the free base, enabling parenteral administration and facilitating the preparation of aqueous solutions for research and clinical use [1]. This compound is a component of FDA-approved intravenous co-trimoxazole (sulfamethoxazole/trimethoprim) formulations [2].

Why Trimethoprim Lactate Cannot Be Interchanged with Trimethoprim Base or Alternative Salts in Aqueous and Parenteral Workflows


Trimethoprim free base (CAS 738-70-5) exhibits very low aqueous solubility (0.4 mg/mL), rendering it unsuitable for direct intravenous administration or for experimental protocols requiring aqueous stock solutions . While alternative salt forms (e.g., hydrochloride) may improve solubility to some degree, the lactate salt is specifically utilized in FDA-approved injectable formulations, and its pharmacokinetic absorption profile from intramuscular administration has been directly characterized and demonstrated to differ quantitatively from other solubilized preparations [1]. Substituting trimethoprim base or a non-lactate salt in a protocol designed for an aqueous or parenteral workflow would introduce uncontrolled variables in solubility, bioavailability, and absorption kinetics, potentially compromising experimental reproducibility or therapeutic efficacy.

Quantitative Differentiation Evidence for Trimethoprim Lactate (CAS 23256-42-0) Relative to Comparators


Aqueous Solubility Enhancement: Trimethoprim Lactate vs. Trimethoprim Free Base

Trimethoprim lactate salt demonstrates substantially higher aqueous solubility than trimethoprim free base. Multiple vendor specifications and authoritative database entries report trimethoprim lactate solubility in water at approximately 20–36.5 mg/mL . In direct contrast, trimethoprim free base is reported as having a water solubility of only 0.4 mg/mL . The solubility enhancement factor conferred by the lactate counterion is approximately 50-fold to 90-fold, enabling the preparation of aqueous stock solutions and parenteral dosage forms that are not feasible with the free base.

Aqueous solubility Salt selection Parenteral formulation

Intramuscular Absorption Kinetics: Trimethoprim Lactate Solution vs. Glyconfurol-Based Trimethoprim Formulation

In a comparative pharmacokinetic study conducted in New Zealand white male rabbits, trimethoprim administered as a lactate solution (TMPL) via intramuscular injection demonstrated significantly faster absorption kinetics compared to a trimethoprim-in-glyconfurol (TMPG) formulation at the same 15.3 mg/kg body weight dose [1]. The mean absorption time (MAT) from the injection site was 0.4 ± 0.1 hours for the lactate solution versus 1.0 ± 0.1 hours for the glyconfurol formulation. Correspondingly, the mean maximum plasma concentration (Cmax) was higher for the lactate solution: 8.91 ± 1.48 mg/L compared to 5.97 ± 0.88 mg/L for the comparator. The bioavailability (availability) of both intramuscular formulations was equivalent to intravenous administration, but the lactate solution provided a higher and more rapid peak exposure.

Pharmacokinetics Intramuscular absorption Cmax Mean absorption time

Intravenous Formulation Enablement: Lactate Salt as the Injectable Trimethoprim Component in FDA-Approved Co-Trimoxazole

The lactate salt of trimethoprim is the specific chemical form utilized as the trimethoprim component in FDA-approved intravenous sulfamethoxazole/trimethoprim injection products [1] [2]. These formulations are indicated for severe infections including Pneumocystis jirovecii pneumonia, shigellosis, and complicated urinary tract infections, with dosing regimens of 15–20 mg/kg/day (based on trimethoprim content) administered via intravenous infusion [3]. Trimethoprim free base cannot be used for this indication due to its negligible aqueous solubility (0.4 mg/mL), which precludes the preparation of a clinically acceptable intravenous solution. The lactate salt enables the formulation of concentrated injectable solutions (e.g., 16 mg/mL trimethoprim component in commercial co-trimoxazole injection) suitable for dilution and intravenous infusion [4].

Intravenous formulation Parenteral administration Regulatory approval

Bacterial Dihydrofolate Reductase Selectivity: Trimethoprim Affinity Ratio for Prokaryotic vs. Human Enzyme

Trimethoprim exhibits pronounced selectivity for bacterial dihydrofolate reductase (DHFR) over the human ortholog. The compound demonstrates approximately 60,000-fold higher binding affinity for prokaryotic DHFR compared to the mammalian enzyme . This selectivity index is a fundamental property of the trimethoprim pharmacophore and applies equally to the lactate salt following dissolution, as the counterion does not alter the intrinsic DHFR binding characteristics of the trimethoprim cation. In vitro minimum inhibitory concentration (MIC) values for susceptible Escherichia coli isolates are reported in the range of 0.25–64 μg/mL, with typical susceptible strains exhibiting MICs ≤1–2 μg/mL [1] [2].

Enzyme selectivity DHFR inhibition Antibacterial specificity

Purity and Identity Specifications: Trimethoprim Lactate Analytical Grade vs. Technical Grade Trimethoprim Sources

Commercially available trimethoprim lactate from research-grade suppliers is offered with defined purity specifications that are not guaranteed for non-pharmaceutical grades of trimethoprim base. Typical specifications for research-grade trimethoprim lactate include assay of not less than 98.0–99.0% (on dried basis), loss on drying not more than 1.0%, residue on ignition not more than 0.1%, and heavy metals not more than 20 ppm [1]. Sigma-Aldrich specifies ≥98% purity for trimethoprim lactate salt . Thermo Scientific offers trimethoprim lactate at 98% purity . These defined quality parameters support reproducible experimental outcomes in applications where impurity profiles could confound biological assays or analytical measurements.

Analytical specification Purity Quality control Procurement

Trimethoprim Lactate (CAS 23256-42-0): High-Value Research and Industrial Application Scenarios


Preparation of Aqueous Stock Solutions for In Vitro Microbiology and Cell Culture Assays

Trimethoprim lactate is the preferred form for preparing aqueous stock solutions at concentrations up to 20–36.5 mg/mL for use in minimum inhibitory concentration (MIC) determinations, antimicrobial susceptibility testing, bacterial growth inhibition studies, and cell culture contamination control . The lactate salt eliminates the need for organic co-solvents (e.g., DMSO) that may introduce cytotoxicity or interfere with downstream assays, thereby simplifying experimental workflows and improving data reproducibility [1].

Intravenous Formulation Development and Preclinical Parenteral Pharmacokinetic Studies

The lactate salt is the validated chemical form for intravenous and intramuscular trimethoprim formulations, as evidenced by its use in FDA-approved injectable co-trimoxazole products and its characterized pharmacokinetic absorption profile . Researchers developing novel parenteral trimethoprim formulations, conducting preclinical pharmacokinetic studies in animal models requiring IV/IM administration, or validating bioanalytical methods for trimethoprim quantification in plasma should procure the lactate salt to ensure formulation compatibility and relevance to clinical practice [1].

Molecular Biology Selection and Plasmid Maintenance in Bacterial Systems

Trimethoprim lactate serves as a selection agent for bacterial strains harboring dihydrofolate reductase (DHFR) resistance markers on plasmids or chromosomal integrants . The high aqueous solubility of the lactate salt facilitates incorporation into solid and liquid culture media at defined inhibitory concentrations, and the well-characterized 60,000-fold selectivity for bacterial DHFR over mammalian DHFR provides a rationale for its use in systems where off-target eukaryotic toxicity must be minimized [1].

Veterinary Pharmaceutical Manufacturing and Large-Scale Antibacterial API Sourcing

Trimethoprim lactate is utilized in veterinary pharmaceutical manufacturing as a water-soluble antibacterial active pharmaceutical ingredient (API) for the preparation of injectable and oral solution formulations intended for livestock and companion animal use . Procurement of the lactate salt, rather than the free base, streamlines downstream formulation processes by eliminating the need for solubility-enhancing excipients or complex solubilization steps, thereby reducing manufacturing complexity and cost of goods [1].

Quote Request

Request a Quote for Trimethoprim lactate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.